An In-depth Technical Guide to 2,5-Bis(chloromethyl)pyridine: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2,5-Bis(chloromethyl)pyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(chloromethyl)pyridine, a highly reactive, bifunctional heterocyclic compound. Possessing two chloromethyl groups on a pyridine scaffold, this reagent serves as a critical building block and crosslinking agent in numerous fields, from medicinal chemistry to materials science. This document delves into its core physicochemical and chemical properties, details established synthetic methodologies, explores its diverse applications, and outlines essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile molecule.
Compound Identification and Structure
2,5-Bis(chloromethyl)pyridine is a pyridine derivative where chloromethyl groups are substituted at the 2 and 5 positions of the ring. This arrangement provides two reactive sites for nucleophilic substitution, making it a valuable linker and synthetic intermediate.
| Identifier | Value |
| IUPAC Name | 2,5-Bis(chloromethyl)pyridine |
| CAS Number | 94126-97-3[1] |
| Molecular Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol [1] |
| InChI Key | OMOWJNFBJPIHDM-UHFFFAOYSA-N[1] |
Diagram 1: Chemical Structure of 2,5-Bis(chloromethyl)pyridine
Physicochemical Properties
| Property | Value (for 2,6-isomer, where noted) |
| Appearance | White to off-white powder or crystals[2] |
| Melting Point | 73-78 °C (lit.)[3] |
| Boiling Point | 110 °C at 3 mmHg (lit.)[2] |
| Solubility | Insoluble in water; soluble in organic solvents. |
| Stability | Stable under recommended storage conditions; sensitive to moisture and strong bases.[4] |
Chemical Properties and Reactivity
The chemical utility of 2,5-Bis(chloromethyl)pyridine is dominated by the reactivity of its two chloromethyl groups. These groups are highly susceptible to nucleophilic substitution, a characteristic that defines its role as a versatile bifunctional reagent.[1]
3.1. Nucleophilic Substitution Reactions
The core reactivity stems from the chloromethyl groups behaving as excellent electrophiles. The carbon atom is activated by the adjacent electron-withdrawing chlorine atom, and the chloride ion is a good leaving group. This allows for efficient reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable C-N, C-S, or C-O bonds, respectively.[1]
This reactivity is fundamental to its most significant industrial application: the synthesis of neonicotinoid insecticides such as Imidacloprid and Acetamiprid, where the chloromethyl group reacts with an amine-containing nucleophile.[1]
Diagram 2: General Nucleophilic Substitution Reactivity
3.2. Role as a Bifunctional Linker and Crosslinking Agent
With two reactive sites, the molecule can act as a linker to bridge two different molecules or to crosslink polymer chains. In polymer chemistry, its incorporation into materials can introduce pyridine moieties that enhance thermal stability, mechanical strength, and provide metal-coordinating properties to resins or hydrogels. In medicinal chemistry, it serves as a scaffold for creating complex nitrogen-containing heterocycles, including potential enzyme inhibitors and chemotherapeutic agents.
Synthesis and Manufacturing Protocols
Several synthetic routes to 2,5-Bis(chloromethyl)pyridine have been established. The most direct method involves the chlorination of 2,5-dimethylpyridine.
4.1. Radical Chlorination of 2,5-Dimethylpyridine
This method offers a direct pathway via the radical substitution on the methyl groups of 2,5-dimethylpyridine.[1]
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Causality: The choice of a radical pathway is dictated by the need to functionalize the alkyl side chains rather than the aromatic pyridine ring. The benzylic-type hydrogens on the methyl groups are particularly susceptible to hydrogen abstraction by radicals due to the resonance stabilization of the resulting pyridinylmethyl radical.
Diagram 3: Radical Chlorination Synthesis Workflow
4.1.1. Experimental Protocol: Radical Chlorination
This protocol is a representative example and requires optimization based on laboratory conditions and scale.
-
Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize HCl), and a gas inlet tube. The flask is charged with 2,5-dimethylpyridine and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Initiation: The reaction mixture is heated to 80–120°C. A radical initiator (e.g., AIBN) can be added, or the reaction can be initiated by UV light.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added dropwise or bubbled through the solution at a controlled rate.[1] The reaction is highly exothermic and the addition rate must be managed to maintain the target temperature.
-
Monitoring: The reaction is monitored by GC or TLC to follow the conversion of the starting material through the mono-chlorinated intermediate to the desired di-chlorinated product. Over-chlorination is a potential side reaction.
-
Work-up: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 2,5-Bis(chloromethyl)pyridine.
4.2. Multi-Step Synthesis from Pyridine-2,5-dicarboxylic Acid
An alternative route involves a sequence of standard organic transformations starting from pyridine-2,5-dicarboxylic acid. This multi-step process includes:
-
Esterification: Conversion of the dicarboxylic acid to its corresponding diester.
-
Reduction: Reduction of the diester to the diol, 2,5-pyridinedimethanol.
-
Chlorination: Conversion of the diol to 2,5-Bis(chloromethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).
Spectroscopic Analysis
While specific spectra for the 2,5-isomer are not available in the cited literature, the expected NMR signals can be predicted based on its structure:
-
¹H NMR: The spectrum would be expected to show three distinct signals for the aromatic protons on the pyridine ring, likely in the 7.5-8.5 ppm range. Two singlets would be expected for the two non-equivalent chloromethyl (-CH₂Cl) groups, likely in the 4.5-4.8 ppm range.
-
¹³C NMR: The spectrum would show five signals for the aromatic carbons of the pyridine ring and two signals for the chloromethyl carbons.
Safety, Handling, and Storage
2,5-Bis(chloromethyl)pyridine and its isomers are hazardous chemicals that must be handled with appropriate precautions.
-
Hazard Classification: While specific GHS data for the 2,5-isomer is sparse, related compounds are classified as harmful if swallowed, causing skin irritation or severe burns, and causing serious eye damage.[5][6][7]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8] Avoid breathing dust and avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.[3] It should be segregated from alkalis, strong bases, and oxidizing agents.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Conclusion
2,5-Bis(chloromethyl)pyridine is a pivotal reagent in synthetic chemistry, distinguished by its bifunctional electrophilic nature. Its capacity for facile nucleophilic substitution makes it an indispensable tool for constructing complex molecular architectures, from life-saving pharmaceuticals and crop-protecting agrochemicals to advanced polymers. Understanding its reactivity, synthesis, and handling is crucial for any scientist aiming to exploit its synthetic potential.
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